molecular formula C27H44N10O6 B1666059 Antipain CAS No. 37691-11-5

Antipain

カタログ番号: B1666059
CAS番号: 37691-11-5
分子量: 604.7 g/mol
InChIキー: SDNYTAYICBFYFH-MAHYXTOZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Applications in Cancer Research

Antipain has been extensively studied for its effects on cancer cell lines. Its ability to inhibit serine proteases can disrupt the tumor microenvironment, potentially reducing tumor growth and metastasis. Key findings include:

  • Inhibition of Tumor Growth : Studies indicate that this compound can significantly inhibit the proliferation of certain cancer cell lines by blocking proteolytic enzymes that facilitate tumor invasion .
  • Modulation of Apoptosis : this compound has been shown to influence apoptotic pathways in cancer cells, promoting cell death in response to chemotherapeutic agents .

Neurobiology and Pain Research

The role of this compound extends into neurobiology, particularly in pain modulation:

  • Analgesic Properties : Research suggests that this compound may possess analgesic properties by inhibiting pain-related pathways mediated by serine proteases . This could provide a novel approach to pain management without the side effects associated with traditional analgesics.
  • Neuroprotective Effects : In models of neurodegenerative diseases, this compound has demonstrated potential neuroprotective effects by preventing the activation of harmful proteases that contribute to neuronal damage .

Case Studies and Experimental Findings

Several studies have documented the efficacy of this compound in various experimental settings:

StudyApplicationFindings
Rottenberg et al., 2008Cancer ResearchDemonstrated significant inhibition of tumor growth in vitro with this compound treatment.
Jurczyk et al., 2004NeurobiologyShowed that this compound reduced neuronal apoptosis in models of neurodegeneration.
Golubkov et al., 2005Protease InhibitionHighlighted the effectiveness of this compound in inhibiting specific serine proteases involved in cancer progression.

生物活性

Antipain is a potent serine protease inhibitor derived from microbial sources, primarily known for its role in modulating biological pathways associated with pain and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound functions primarily by inhibiting serine proteases, which are enzymes that play critical roles in various physiological processes, including inflammation and pain signaling. The compound exhibits significant inhibitory activity against proteases such as trypsin and mast cell tryptase, which are involved in the activation of protease-activated receptors (PARs).

Inhibition of Protease-Activated Receptors (PARs)

PARs are G protein-coupled receptors activated by serine proteases. They have been implicated in pain and inflammatory responses. This compound has been shown to inhibit PAR signaling effectively:

  • This compound Y : A new analog of this compound demonstrated an IC50 value of 22 nM against trypsin and 1000 nM against tryptase, comparable to the original this compound with IC50 values of 16 nM and 710 nM, respectively .
  • Calcium Mobilization : In cell-based assays using A431 cells (expressing PAR1 and PAR2), this compound inhibited trypsin-induced intracellular calcium mobilization, indicating its role in modulating cellular signaling pathways associated with pain .

Biological Activity Data

The following table summarizes the inhibitory effects of this compound and its analogs on various serine proteases:

CompoundTarget ProteaseIC50 (nM)
This compoundTrypsin16
This compoundMast Cell Tryptase710
This compound YTrypsin22
This compound YMast Cell Tryptase1000

Efficacy in Pain Models

This compound's effectiveness has been evaluated in various experimental models related to pain and inflammation:

  • Sensory Neuron Studies : In experiments involving dorsal root ganglion (DRG) neurons, this compound inhibited substance P (SP) release induced by trypsin, suggesting its potential to modulate nociceptive signaling pathways .
  • Animal Models : Research indicates that injections of proteases can lead to hyperalgesia through PAR2 activation. This compound's ability to inhibit this pathway suggests its therapeutic potential in managing pain conditions associated with inflammatory responses .

Q & A

Basic Research Questions

Q. What are the key protease targets of Antipain, and how should researchers optimize inhibition assays for specificity?

this compound primarily inhibits trypsin, papain, plasmin, and cathepsins A/B with varying IC50 values (e.g., 0.26 µg/mL for trypsin and 0.16 µg/mL for papain) . To ensure specificity:

  • Use substrate-specific fluorogenic or chromogenic assays (e.g., Z-Phe-Arg-AMC for cathepsins) .
  • Include controls with inhibitors like E-64 (cysteine protease inhibitor) or aprotinin (serine protease inhibitor) to rule off-target effects .
  • Validate via kinetic analysis (e.g., Ki = 1.4 µM for calpain I inhibition) .

Q. How should this compound be stored and reconstituted to maintain stability in experimental workflows?

  • Storage: Lyophilized this compound dihydrochloride is stable at -20°C under inert gas; avoid freeze-thaw cycles. Solutions in water or buffers (pH 7–8) retain activity for 4 weeks at 4°C or 1 month at -20°C .
  • Solubility: Use water, methanol, or DMSO (up to 50 mg/mL). Avoid ethanol, chloroform, or hexane due to poor solubility .
  • Critical Note: Degradation occurs if the terminal aldehyde group oxidizes; purge solutions with argon before storage .

Q. What experimental designs are recommended to assess this compound’s role in reducing DNA damage or chromosomal aberrations?

  • In vitro: Treat cultured cells (e.g., Syrian hamster embryo cells) with this compound (6–600 µg/mL) alongside DNA-damaging agents like MNNG (N-methyl-N'-nitro-N-nitrosoguanidine). Quantify aberrations via Giemsa staining or fluorescence in situ hybridization (FISH) .
  • In vivo: Administer this compound (25–100 mg/kg, i.p.) to mice exposed to teratogens like urethane. Monitor cleft palate/cleft lip incidence via histopathology .

Advanced Research Questions

Q. How does this compound’s dual inhibition of serine and cysteine proteases complicate mechanistic studies, and how can this be resolved?

this compound’s broad-spectrum activity may confound pathway-specific analyses. Mitigate this by:

  • Combining with isoform-specific inhibitors (e.g., CA-074 for cathepsin B) .
  • Using proteomics (e.g., activity-based protein profiling) to map inhibited targets in complex lysates .
  • Validating findings with genetic knockdowns (e.g., CRISPR/Cas9 for protease genes) .

Q. What contradictions arise when comparing this compound’s effects across different in vivo tumor models?

  • Suppressive Effects: this compound (100 µg/g body weight) reduces urethane-induced lung neoplasia in mice by 60% .
  • Paradoxical Outcomes: In uterine tissue, this compound (3 mg/day for 16 days) decreases DNA synthesis but may indirectly promote genomic instability via incomplete protease inhibition .
  • Resolution: Use tissue-specific pharmacokinetic profiling and dose titration to balance efficacy and toxicity .

Q. How can researchers reconcile conflicting data on this compound’s interaction with other protease inhibitors?

  • Synergy: this compound and chymostatin jointly inhibit cathepsins A/B, but their combined use may saturate proteasome capacity, leading to cytotoxic stress .
  • Antagonism: Leupeptin (reversible inhibitor) competes with this compound’s aldehyde group for protease binding, reducing efficacy in calpain assays .
  • Method: Perform checkerboard assays to quantify additive/synergistic effects .

Q. What multi-omics approaches are suitable for studying this compound’s antiviral potential beyond protease inhibition?

  • Metabolomics: Identify this compound-derived peptides (e.g., omicsynins) in Streptomyces cultures via HR-ESI-MS/MS .
  • Transcriptomics: Profile antiviral pathways (e.g., IFN-γ response) in cells treated with this compound and infected with HCoV-229E or influenza A .
  • Structural Biology: Solve co-crystal structures of this compound with viral proteases (e.g., SARS-CoV-2 Mpro) to guide analog design .

Q. Methodological Notes for Data Validation

  • IC50 Variability: Differences in reported IC50 values (e.g., 0.16 µg/mL for papain vs. >250 µg/mL for chymotrypsin) reflect assay conditions (pH, temperature). Standardize protocols using reference substrates .
  • In Vivo Limitations: this compound’s short half-life (<2 hours in mice) necessitates frequent dosing; consider sustained-release formulations .

特性

CAS番号

37691-11-5

分子式

C27H44N10O6

分子量

604.7 g/mol

IUPAC名

2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H44N10O6/c1-16(2)21(23(40)34-18(15-38)10-6-12-32-25(28)29)37-22(39)19(11-7-13-33-26(30)31)35-27(43)36-20(24(41)42)14-17-8-4-3-5-9-17/h3-5,8-9,15-16,18-21H,6-7,10-14H2,1-2H3,(H,34,40)(H,37,39)(H,41,42)(H4,28,29,32)(H4,30,31,33)(H2,35,36,43)/t18?,19-,20?,21-/m0/s1

InChIキー

SDNYTAYICBFYFH-MAHYXTOZSA-N

SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O

異性体SMILES

CC(C)[C@@H](C(=O)NC(CCCN=C(N)N)C=O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O

正規SMILES

CC(C)C(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCN=C(N)N)NC(=O)NC(CC1=CC=CC=C1)C(=O)O

外観

Solid powder

Key on ui other cas no.

37691-11-5

ピクトグラム

Irritant

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Antipain;  CCRIS 3605; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。